2-(2-Chlorophenoxymethyl)oxirane
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Description
2-(2-Chlorophenoxymethyl)oxirane is a compound related to a class of organic molecules known as oxiranes, which are three-membered cyclic ethers. These compounds are characterized by an oxygen atom connected to two carbon atoms, forming a triangle-like structure. The presence of a chlorophenyl group in the molecule suggests potential reactivity and applications in various chemical syntheses and reactions.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a related compound, was synthesized and found to exhibit hypoglycemic activity, indicating the potential for biological applications . Another synthesis approach involves the oxidation of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide with hydrogen peroxide or the H2O2-KOH system to yield 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide . Additionally, the attempted kinetic resolution of rac-3-chloropropane-1,2-diol using D-camphorquinone led to the generation of (R)-(chloromethyl)oxirane .
Molecular Structure Analysis
The molecular structure of chloromethyl-oxirane derivatives has been studied using various spectroscopic techniques. For example, the conformational landscape of chloromethyl-oxirane was assessed using high-quality infrared spectroscopy and ab initio Molecular Dynamics simulations, providing insights into the equilibrium of different conformers . The structure of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide was confirmed by X-ray diffraction and spectroscopic data .
Chemical Reactions Analysis
Oxirane compounds are known for their reactivity, particularly in nucleophilic substitution reactions. The ring-opening of 2-(chloromethyl)oxirane by bromide and acetate anions was investigated using density functional theory calculations, revealing a SN2-like mechanism . The regioselectivity of the acidolysis of 2-(chloromethyl)oxirane with aromatic acids in the presence of organic bases was also studied, showing that the regioselectivity increases with the contribution of the SN2 mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure and substituents. For example, the presence of a chlorophenyl group can affect the compound's polarity, solubility, and reactivity. The study of chloromethyl-oxirane and chloromethyl-thiirane provided detailed information on their conformational preferences in different phases and the impact of solvents on their conformational equilibrium . The synthesis of polyether elastomers from (chloroalkyl)oxiranes, such as (2-chloroethyl)oxirane, demonstrated improved chemical reactivity and elastomeric properties, indicating their potential use in material science .
Scientific Research Applications
Hypoglycemic Activity and Metabolic Effects
2-(2-Chlorophenoxymethyl)oxirane derivatives exhibit significant hypoglycemic activity. A study highlighted the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids and their effects on blood glucose concentration, revealing that certain derivatives, particularly those with chlorine or trifluoromethyl substituents and a specific chain length, displayed remarkable blood glucose lowering activities in fasted rats (Eistetter & Wolf, 1982). Another study on the compound ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) demonstrated that chronic administration led to decreased plasma concentrations of cholesterol and triacylglycerol and increased the number of hepatic peroxisomes (Bone et al., 1982).
Cardiac Function and Metabolism
POCA's impact on cardiac function and metabolism was assessed in the ischemic rat heart. It inhibited carnitine palmityltransferase I, preventing the accumulation of toxic metabolites during ischemia and significantly improving the recovery of cardiac output after ischemia and reperfusion (Paulson et al., 1986).
Skin Sensitization Potential
The skin sensitization potential of siloranes, which contain oxirane groups, was evaluated in a study. The objective was to determine the in vivo skin sensitization potency of the siloranes in the local lymph node assay, with a comparison made with chemical allergens like bis-GMA. The study provided insights into the sensitization properties of these compounds, relevant for biocompatibility considerations in dental composite development (Kostoryz et al., 2006).
Peroxisomal Proliferation and Metabolic Implications
Research indicates that compounds like chlorpromazine and ethyl 2(5(4-chlorophenyl)pentyl) oxiran-2-carboxylate can induce peroxisomal proliferation in the heart and liver. This response, related to the impairment of mitochondrial fatty acid oxidation, could lead to structural changes in liver resembling those in human peroxisomal disorders and alter lipid metabolism (Vamecq et al., 1987).
properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFPRFMOMGBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxymethyl)oxirane | |
CAS RN |
2212-04-6 |
Source
|
Record name | 1-(2-Chlorophenoxy)-2,3-epoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC60259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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